(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C4H5FN2O3 |
|---|---|
Molecular Weight |
148.09 g/mol |
IUPAC Name |
(5R,6R)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)/t1-,2-/m1/s1 |
InChI Key |
AWONXBGDFDRWRH-JCYAYHJZSA-N |
Isomeric SMILES |
[C@H]1([C@H](NC(=O)NC1=O)O)F |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Fluorination of Uracil Derivatives
The most common method involves the selective fluorination of uracil derivatives followed by hydroxylation. This process typically uses fluorinating agents such as potassium fluoride or other alkali-metal fluorides in aprotic solvents to achieve high selectivity and yield.
Key Steps:
- Starting Material : Uracil or its derivatives.
- Fluorination : Reaction with alkali-metal fluoride in aprotic solvents like N-methylpyrrolidone.
- Hydroxylation : Introduction of hydroxyl groups under controlled conditions to ensure stereochemical specificity.
Optimization:
Catalytic Synthesis Using Magnesium Perchlorate
A novel approach involves the use of Mg(ReO₄)₂ as a catalyst for synthesizing hydroxylated pyrimidines. This method ensures high stereochemical control and avoids harsh reaction conditions.
Mechanism:
- Catalyst Activation : Magnesium perchlorate activates the substrate by coordinating with nitrogen atoms.
- Reaction Pathway : Sequential addition of fluorine and hydroxyl groups to the pyrimidine ring.
Advantages:
- Reduced by-product formation.
- High stereochemical fidelity.
Microwave-Assisted Synthesis
Microwave-assisted reactions have been employed to synthesize fluorinated pyrimidines under aqueous conditions. This technique is particularly useful for reducing reaction times and improving yields.
Procedure:
- Three-Component Reaction : Malononitrile reacts with fluorinated aldehydes or ketones and N-unsubstituted amidines.
- Thermal Conditions : Reflux in water with microwave assistance.
Yield:
This method produces fluorinated pyrimidines in good to excellent yields, making it a viable option for large-scale synthesis.
Analytical Techniques
To ensure the purity and structural integrity of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, the following analytical methods are commonly employed:
- NMR Spectroscopy : For determining stereochemistry and verifying functional group placement.
- X-ray Crystallography : Provides detailed insights into molecular geometry and crystal packing.
- Hirshfeld Surface Analysis : Used to study intermolecular interactions in the crystal structure.
Comparative Analysis of Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Fluorination + Hydroxylation | High selectivity; scalable | Well-established; high yield | Requires elevated temperatures |
| Catalytic Synthesis | Mg(ReO₄)₂ catalyst | Stereochemical control | Catalyst availability |
| Microwave-Assisted | Thermal aqueous conditions | Reduced reaction time | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the oxidation state of the fluorine and hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
Antitumor Activity
One of the primary applications of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione is its role as an antitumor agent. It is structurally related to 5-fluorouracil , a well-established chemotherapeutic drug. The presence of the fluorine atom enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to decreased DNA replication and ultimately induces apoptosis in tumor cells.
Case Studies
Several studies have evaluated the efficacy of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione in various cancer models:
- In vitro studies: Research indicates that this compound demonstrates significant cytotoxicity in various cancer cell lines, including colorectal and breast cancer cells.
- In vivo studies: Animal models treated with this compound showed a marked reduction in tumor size compared to control groups.
Interaction Studies
Interaction studies have shown that (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione interacts with several biological macromolecules:
- Proteins: Binding affinity studies suggest that it can effectively bind to proteins involved in cell cycle regulation.
- Nucleic Acids: The compound may also intercalate into DNA strands, further inhibiting replication processes.
Applications Beyond Oncology
While primarily recognized for its antitumor properties, (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione has potential applications in other fields:
Antiviral Research
Emerging research indicates that this compound may possess antiviral properties by interfering with viral replication mechanisms similar to those observed in its antitumor activity.
Cosmetic Formulations
Due to its hydroxyl group and potential antioxidant properties, there is interest in exploring its use in cosmetic formulations aimed at skin health .
Mechanism of Action
The mechanism of action of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group contributes to hydrogen bonding interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine-Dione Derivatives
The target compound differs from analogs primarily in substituent type, position, and stereochemistry. Key comparisons include:
Table 1: Substituent and Stereochemical Comparisons
Key Observations:
- Substituent Effects : Fluorine at position 5 enhances electronegativity and metabolic stability compared to iodine (e.g., 5-iodouracil derivatives in ). The hydroxyl group at position 6 facilitates hydrogen bonding, influencing solubility and target binding .
- Stereochemistry : The R,R configuration in the target compound contrasts with the S,R isomer listed in ChEBI (CHEBI:42523), which may exhibit altered reactivity or bioactivity due to divergent spatial arrangements .
- Electronic Properties : Compounds like 6b (HOMO-LUMO gap = 3.91 eV) exhibit similar electronic profiles to the target compound, suggesting comparable charge-transfer capabilities .
Research Findings and Data Tables
Spectral and Computational Data
Table 2: Experimental vs. Computational Data for Pyrimidine-Diones
Hydrogen Bonding and Crystal Packing
The crystal structure of a related fluoro-dihydropyrimidine () reveals intramolecular hydrogen bonds (N2—H1N···O5, O5—H1O···O2) that stabilize the dihydropyrimidine ring. Similar interactions are expected in the target compound, influencing its solubility and crystallinity .
Biological Activity
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, with the molecular formula CHFNO, is a fluorinated derivative of pyrimidine that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to nucleosides and has been investigated for its effects on various biological systems.
- Molecular Formula : CHFNO
- Molecular Weight : 148.093 g/mol
- CAS Number : 93713-25-8
The biological activity of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione is primarily attributed to its role as an antimetabolite. It mimics natural nucleobases and interferes with nucleic acid synthesis. This mechanism is particularly relevant in the context of cancer therapy and antiviral treatments.
Biological Activity Overview
Research has demonstrated that (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione exhibits significant inhibitory activity against various pathogens and cancer cell lines. Below are key findings from relevant studies:
Antimicrobial Activity
-
Inhibition of Bacterial Growth :
- The compound has shown potent activity against Gram-positive bacteria such as Staphylococcus faecium and Gram-negative bacteria like Escherichia coli. The ID50 values were reported as follows:
- S. faecium: 9 x 10 M
- E. coli: 1 x 10 M
- The compound has shown potent activity against Gram-positive bacteria such as Staphylococcus faecium and Gram-negative bacteria like Escherichia coli. The ID50 values were reported as follows:
- Mechanism of Action :
Anticancer Activity
- Cell Line Studies :
-
Growth Inhibition :
- The compound's effectiveness in inhibiting cell growth is attributed to its structural similarity to pyrimidines, allowing it to interfere with DNA synthesis in rapidly dividing cells.
Case Studies
Several case studies have highlighted the therapeutic potential of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione:
Case Study 1: Antiviral Applications
A study explored the efficacy of this compound as a prodrug for HIV protease inhibitors. The findings suggested that derivatives of this compound could enhance the bioavailability and effectiveness of existing antiviral therapies .
Case Study 2: Cancer Treatment Synergy
Research indicated that when combined with other chemotherapeutic agents, (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione exhibited synergistic effects in inhibiting tumor cell proliferation. This combination therapy approach is being further investigated in clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
